molecular formula C18H16N2O5S B2829100 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 886922-74-3

3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No. B2829100
CAS RN: 886922-74-3
M. Wt: 372.4
InChI Key: WGGQJMVOPOPPNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is a chemical compound that has been studied extensively due to its unique properties and potential applications in a variety of fields. It is a benzofuran derivative, which is a class of compounds that are ubiquitous in nature . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran derivatives, such as this compound, can be achieved through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the coupling-cyclizing of o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina in the presence of a mixture of palladium in the form of powder, cuprous iodide, and triphenylphosphine .


Molecular Structure Analysis

The molecular structure of this compound is composed of a benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran core is a heterocyclic compound composed of fused benzene and furan rings .


Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For instance, it is possible to access a wide range of structurally complex, C3-substituted benzofuran-2-carboxamides, in only three synthetic operations from a simple precursor such as benzofuran-2-carboxylic acid .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C18H16N2O5S and its molecular weight is 372.4. Further details about its physical and chemical properties were not found in the search results.

Scientific Research Applications

Molecular Structure and Synthesis Techniques

Research on compounds structurally related to "3-(2-(Ethylsulfonyl)benzofuran-2-carboxamide" demonstrates the significance of molecular structure analysis and synthesis techniques in developing new chemical entities. For example, studies on benzofuran derivatives highlight the importance of intermolecular hydrogen bonds and π–π interactions in determining the crystal structures of these compounds (Choi, Seo, Son, & Lee, 2009). Such insights are crucial for the synthesis of benzofuran derivatives with potential applications in material science and drug design.

Catalytic Systems and Synthesis Efficiency

Innovative catalytic systems, such as sulfonic acid-functionalized imidazolium salts combined with FeCl3, have been developed to enhance the synthesis efficiency of benzimidazoles, showcasing the role of catalysts in facilitating reactions at room temperature, which is essential for energy-efficient synthesis processes (Khazaei et al., 2011).

Biological Activities

Research on benzofuran carboxamide derivatives, including compounds with a core structure similar to "3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide," focuses on evaluating their antimicrobial, anti-inflammatory, and radical scavenging activities. Such studies contribute to the discovery of new therapeutic agents by identifying compounds with promising biological activities (Lavanya, Sribalan, & Padmini, 2017).

Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides, including analysis of their cardiac electrophysiological activity, reveal the potential of these compounds as selective class III agents. This research area is pivotal for developing new treatments for arrhythmias, illustrating the application of benzamide derivatives in cardiovascular pharmacology (Morgan et al., 1990).

Mechanism of Action

While the specific mechanism of action for 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives have been found to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and more .

Future Directions

Benzofuran compounds, including 3-(2-(Ethylsulfonyl)benzamido)benzofuran-2-carboxamide, have potential applications in many aspects, making these substances potential natural drug lead compounds . There is considerable interest in novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives . This suggests that future research may focus on developing new synthesis methods and exploring the therapeutic potential of these compounds.

properties

IUPAC Name

3-[(2-ethylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-2-26(23,24)14-10-6-4-8-12(14)18(22)20-15-11-7-3-5-9-13(11)25-16(15)17(19)21/h3-10H,2H2,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGGQJMVOPOPPNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.